molecular formula C13H15NO4 B14244846 Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate CAS No. 183884-11-9

Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate

Cat. No.: B14244846
CAS No.: 183884-11-9
M. Wt: 249.26 g/mol
InChI Key: OASFAZKHYUMGRM-NSHDSACASA-N
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Description

Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is a chemical compound with a complex structure that includes an oxazolidinone ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate typically involves the reaction of ethyl bromoacetate with ®-phenylglycinol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate is unique due to its combination of an oxazolidinone ring and a phenyl group, which imparts specific chemical properties and potential biological activities. Its chiral center also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

183884-11-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 2-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate

InChI

InChI=1S/C13H15NO4/c1-2-17-12(15)8-14-11(9-18-13(14)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1

InChI Key

OASFAZKHYUMGRM-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CN1[C@@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CN1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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